Pivalaldoxime
Overview
Description
Pivalaldoxime is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Impact on Carnitine Homeostasis : Pivalate-generating prodrugs, including Pivalaldoxime, may cause significant hypocarnitinemia. A study investigating the effects of pivalate prodrug treatment on carnitine homeostasis in healthy subjects highlighted the importance of monitoring carnitine levels during treatment with such prodrugs (Brass et al., 2003).
Therapeutic Applications in Hemorrhoids and Anal Eczema : this compound's efficacy in treating hemorrhoids and anal eczema was studied in a clinical trial. The study found positive outcomes in the treatment of these conditions, emphasizing its therapeutic potential in proctological applications (Neiger & Herms, 1990).
Effects on Gingival Inflammation : Research involving the use of this compound in dental applications demonstrated its effectiveness in reducing gingival inflammation. This study provides insights into the potential of this compound in dentistry and periodontal treatments (Howell et al., 1991).
Neurometabolic Therapy in Cerebrovascular Diseases : this compound's role in neurometabolic therapy for cerebrovascular diseases was explored, highlighting its potential in the treatment of these conditions. The study suggests the usefulness of this compound in complex therapies aimed at correcting brain metabolism in patients with cerebrovascular diseases (Penionzhkevich & Gorbunov, 2009).
Pivalate-Generating Prodrugs and Carnitine Homeostasis : This research delves into the impact of pivalate-generating prodrugs like this compound on carnitine homeostasis, indicating the importance of careful monitoring during treatment with such prodrugs (Brass, 2002).
Properties
IUPAC Name |
N-(2,2-dimethylpropylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFVJAZWSLPDEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.